Cyclohexylacetylene
Overview
Description
Cyclohexylacetylene is a compound that features a cyclohexyl group attached to an acetylene unit. It is a derivative of acetylene where the hydrogen atoms are replaced by a cyclohexyl group, which is a six-carbon cyclic structure. This compound is of interest due to its unique chemical and physical properties, which are influenced by the presence of both the strained acetylene unit and the cyclohexyl group.
Synthesis Analysis
The synthesis of cyclohexylacetylene derivatives can be complex due to the reactivity of the acetylene group. For instance, cyclohexanones have been shown to react with phenylacetylene in the presence of KOH/DMSO to yield phenylmethylidene dispirocyclic ketals, which are unexpected products alongside the anticipated β,γ- and α,β-ethylenic ketones . Additionally, macrocyclic diacetylene compounds derived from L-glutamic acid and trans-1,4-cyclohexanediol have been synthesized, demonstrating the versatility of cyclohexylacetylene frameworks in forming larger, complex structures .
Molecular Structure Analysis
The molecular structure of cyclohexylacetylene derivatives can vary significantly. Cyclohexane, a related compound, predominantly adopts a chair conformation due to its stability, minimizing torsional strain . The presence of the acetylene unit introduces additional considerations, such as strain and electronic effects, which can influence the reactivity and properties of the molecule. For example, cyclohexyne, a cyclic strained acetylene, exhibits high reactivity in [3 + 2] cycloaddition reactions due to its unusual electronic structure .
Chemical Reactions Analysis
Cyclohexylacetylene and its derivatives participate in various chemical reactions. The high reactivity of cyclohexynes in [3 + 2] cycloaddition reactions is attributed to the strain in the molecule and the formation of a pseudoradical center at one of the acetylenic carbons . In the case of cis-poly(phenylacetylene), thermally induced transformations lead to cyclohexadiene sequences along the backbone formed by intramolecular cyclization . These reactions highlight the diverse reactivity patterns that can be observed with cyclohexylacetylene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylacetylene derivatives are influenced by the cyclohexyl group and the acetylene unit. Phenylacetylene-based liquid crystals containing a cyclohexyl group exhibit nematic behavior and moderate birefringence values, indicating the impact of the cyclohexyl group on liquid crystalline properties . Similarly, the gelation ability and photopolymerizability of macrocyclic diacetylene compounds derived from cyclohexanediol demonstrate the influence of the cyclohexyl group on the material's properties . The thermodynamic properties of cyclohexane and its derivatives also provide insight into the effects of substituents on the stability and behavior of the cyclohexyl moiety .
Scientific Research Applications
Soil Nitrogen Production
Cycloheximide, a compound related to cyclohexylacetylene, has been studied for its effects on nitrogen oxide (N2O) and nitrate (NO3–) production in forest and agricultural soils. Research by Castaldi and Smith (1998) showed that cycloheximide can influence soil nitrogen dynamics, particularly by affecting N2O emissions and possibly playing a role in fungal metabolism related to nitrification (Castaldi & Smith, 1998).
Chemical Synthesis
In the field of chemical synthesis, cyclohexylacetylene has been utilized in various reactions. For instance, Schmidt et al. (2011) reported the formation of phenylmethylidene dispirocyclic ketals through a reaction involving cyclohexanones and phenylacetylene (Schmidt et al., 2011).
Polymer Science
In polymer science, cyclohexylacetylene has been noted for its role in the synthesis and study of various polymers. Percec and Rudick (2005) explored the thermal transformation of cis-poly(phenylacetylene) which involves cyclohexadiene repeat units. This study provides insights into the behavior of polymers under thermal conditions and their potential applications (Percec & Rudick, 2005).
Liquid Crystals and Optoelectronics
Cyclohexylacetylene derivatives have been synthesized for use in liquid crystals, which are crucial in optoelectronic applications. Sekine et al. (2001) synthesized phenylacetylene-based liquid crystals containing a cyclohexyl group, studying their physical properties and potential applications in display technologies (Sekine et al., 2001).
Environmental Applications
The environmental applications of cyclohexylacetylene-related compounds include the degradation of pollutants. Lee and Cho (2008) investigated the capabilities of Rhodococcus sp. EC1 in degrading cyclohexane, a compound related to cyclohexylacetylene, highlighting its potential for environmental remediation and pollution control (Lee & Cho, 2008).
Safety And Hazards
Cyclohexylacetylene is classified as a flammable liquid. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
properties
IUPAC Name |
ethynylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZYLQUYMOSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239265 | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynylcyclohexane | |
CAS RN |
931-48-6 | |
Record name | Ethynylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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